3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No.: 2640845-90-3
Cat. No.: VC11848294
Molecular Formula: C15H18ClN5O2
Molecular Weight: 335.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640845-90-3 |
|---|---|
| Molecular Formula | C15H18ClN5O2 |
| Molecular Weight | 335.79 g/mol |
| IUPAC Name | [4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C15H18ClN5O2/c1-20-9-13(18-19-20)15(22)21-6-3-11(4-7-21)10-23-14-2-5-17-8-12(14)16/h2,5,8-9,11H,3-4,6-7,10H2,1H3 |
| Standard InChI Key | QBTSTTUGNMJZTK-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
Structural Components and Their Significance
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Triazole Ring: The 1,2,3-triazole ring is known for its stability and versatility in organic synthesis. It is often introduced through click chemistry reactions, which are highly efficient and selective . The presence of a methyl group on the triazole ring can influence its reactivity and biological activity.
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Piperidine Ring: Piperidine is a common motif in many pharmaceuticals, contributing to the compound's solubility and ability to interact with biological targets. The carbonyl group attached to the piperidine ring further enhances its reactivity and potential for forming hydrogen bonds.
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Pyridine Ring: Pyridine is a fundamental heterocyclic structure found in numerous biologically active compounds. The chloro substituent on the pyridine ring can affect its electronic properties and reactivity.
Synthesis Approaches
The synthesis of compounds containing these structural elements typically involves multiple steps, including the formation of the triazole ring via click chemistry, the introduction of the piperidine moiety, and the incorporation of the pyridine ring. A general approach might involve:
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Click Chemistry: The formation of the triazole ring using azides and alkynes in the presence of copper catalysts.
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Piperidine Introduction: This could involve the reaction of a piperidine derivative with a carbonyl-containing compound.
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Pyridine Ring Formation: This might involve the chlorination of a pyridine derivative followed by the introduction of the methoxy group.
Potential Biological Activities
Compounds with similar structures have been explored for various biological activities, including antifungal, antimalarial, and anticancer properties . The presence of multiple functional groups allows these compounds to interact with different biological targets, potentially leading to diverse pharmacological effects.
Data and Research Findings
While specific data on 3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is not available, compounds with similar structures have shown promising results in biological assays. For example, triazole-containing compounds have demonstrated antifungal activity against Candida species .
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